(1,2-Dimethylbutyl)cyclohexane (1,2-Dimethylbutyl)cyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18493272
InChI: InChI=1S/C12H24/c1-4-10(2)11(3)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3
SMILES:
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol

(1,2-Dimethylbutyl)cyclohexane

CAS No.:

Cat. No.: VC18493272

Molecular Formula: C12H24

Molecular Weight: 168.32 g/mol

* For research use only. Not for human or veterinary use.

(1,2-Dimethylbutyl)cyclohexane -

Specification

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
IUPAC Name 3-methylpentan-2-ylcyclohexane
Standard InChI InChI=1S/C12H24/c1-4-10(2)11(3)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3
Standard InChI Key KRDFMOZMKWQTEB-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C)C1CCCCC1

Introduction

Synthesis Pathways

The synthesis of alkylated cyclohexanes typically involves catalytic hydrogenation or Friedel-Crafts alkylation. While no direct methods for (1,2-dimethylbutyl)cyclohexane are documented, analogous protocols for 1,2-dimethylcyclohexane provide a template.

Hydrogenation of Aromatic Precursors

Hydrogenation of substituted benzene derivatives under high-pressure H₂ and catalytic conditions is a common route. For example, o-xylene hydrogenation yields 1,2-dimethylcyclohexane at 100°C and 1500 psi using Ru/CN-SBA-15 catalysts . Adapting this method, hydrogenation of a dimethylbutyl-substituted benzene precursor could produce (1,2-dimethylbutyl)cyclohexane.

Alkylation of Cyclohexane

Conformational Stability and Steric Effects

The compound’s stability is governed by steric interactions between the dimethylbutyl group and the cyclohexane ring.

Chair Conformation Analysis

In the chair conformation, the dimethylbutyl substituent occupies an equatorial position, avoiding 1,3-diaxial clashes with axial hydrogens. This configuration mirrors the stability of 1,2-dimethylcyclohexane’s cis isomer, where both methyl groups reside equatorially .

Energy Barriers to Ring Flipping

Ring flipping interconverts axial and equatorial substituents. For bulky groups like tert-butyl, this process faces high energy barriers (~25 kcal/mol) . The dimethylbutyl group, though smaller than tert-butyl, likely imposes a moderate barrier, favoring a single conformer at room temperature.

Physicochemical Properties

Boiling Point and Phase Behavior

Longer alkyl chains increase boiling points due to enhanced London dispersion forces. While 1,2-dimethylcyclohexane boils at ~130°C , (1,2-dimethylbutyl)cyclohexane’s extended chain may elevate this to ~180–200°C, analogous to dodecane (C₁₂H₂₆, bp 216°C).

Solubility and Polarity

As a nonpolar hydrocarbon, the compound is insoluble in water but miscible with organic solvents like hexane or dichloromethane. Its branched structure may slightly reduce solubility compared to linear analogs due to decreased surface area.

Comparative Analysis with Structural Analogs

Table 1 contrasts (1,2-dimethylbutyl)cyclohexane with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Key Feature
CyclohexaneC₆H₁₂84.1680.7Unsubstituted ring
1,2-DimethylcyclohexaneC₈H₁₆112.22~130Cis/trans isomerism
(1,2-Dimethylbutyl)cyclohexaneC₁₂H₂₂166.31~180–200 (est.)Bulky branched substituent

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